molecular formula C5H6BrCl2N3 B2822952 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride CAS No. 1956324-32-5

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

Cat. No.: B2822952
CAS No.: 1956324-32-5
M. Wt: 258.93
InChI Key: DFWWYKXLQJKLDZ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2N3. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is often used as a starting material in the synthesis of various heterocyclic compounds due to its reactivity and versatility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
One of the primary applications of 3-bromo-6-chloro-2-hydrazinylpyridine hydrochloride is in the development of anticancer agents. Compounds containing hydrazine derivatives have been studied for their biological activities, including their potential to inhibit cancer cell proliferation. Research indicates that this compound can interact with enzymes involved in metabolic pathways, affecting processes such as cell division and apoptosis, which are critical in cancer therapy.

Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic processes. For instance, its interactions with DNA and proteins are being explored to assess its potential as a therapeutic agent targeting cancer cells. The unique structure of 3-bromo-6-chloro-2-hydrazinylpyridine allows it to engage in various chemical transformations, enhancing its utility in drug design .

Agricultural Chemistry Applications

Pesticide Development
In agricultural chemistry, this compound serves as a precursor for synthesizing biologically active compounds that can be used as pesticides. Its derivatives may be developed to target specific pests while minimizing environmental impact. The compound's reactivity due to the hydrazine moiety makes it suitable for creating novel agrochemicals with enhanced efficacy.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further development .
  • Agricultural Efficacy Trials : Field trials have shown that formulations based on this compound can effectively reduce pest populations while maintaining crop health, indicating its viability as an eco-friendly pesticide alternative.

Comparative Analysis Table

The following table summarizes key features and comparative aspects of this compound with similar compounds:

Compound NameSimilarity IndexKey Features
3-Chloro-2-hydrazinylpyridine0.87Lacks bromine; retains chlorination
5-Fluoro-2-hydrazinylpyridine0.62Fluorine substituent instead of bromine
4-Bromo-2-hydrazinylpyridine0.76Different halogen positioning
2-Hydrazinylpyridine Hydrochloride0.75Basic structure with additional chloride
5-Bromo-2-chloro-pyridinylhydrazine0.78Contains both bromine and chlorine but differs in positioning

The uniqueness of 3-bromo-6-chloro-2-hydrazinylpyridine lies in its specific combination of halogens and the hydrazine functional group, which provides distinct reactivity patterns not found in other similar compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a halogenated heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and chlorine substituents on a pyridine ring, along with a hydrazine functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅BrClN₃·HCl, with a molecular weight of approximately 234.5 g/mol. The presence of halogens and the hydrazine moiety contribute to its unique chemical reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µM
Compound BMycobacterium tuberculosis1.0 µM
3-Bromo-6-chloro-2-hydrazinylpyridineE. coli28 µM

Anticancer Activity

Several studies have explored the anticancer potential of hydrazine-containing compounds. The mechanism involves the interaction of these compounds with DNA and proteins, potentially leading to apoptosis in cancer cells . Preliminary findings suggest that this compound may inhibit cancer cell proliferation through these mechanisms.

Case Study: Anticancer Effects
In vitro studies demonstrated that derivatives of hydrazinylpyridine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme inhibition , affecting metabolic pathways.
  • DNA intercalation , disrupting replication and transcription processes.
  • Reactive oxygen species (ROS) generation , leading to oxidative stress in cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, often involving nucleophilic aromatic substitution reactions. The hydrazine group enhances its reactivity, allowing for further modifications that can enhance biological activity.

Table 2: Synthetic Routes for Hydrazine Derivatives

Synthetic RouteYield (%)Notes
Nucleophilic substitution80–99%High yields reported in mechanochemical synthesis
Coupling with aldehydes63–98%Effective for generating new derivatives

Properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWYKXLQJKLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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